molecular formula C15H17NO2 B2365356 N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide CAS No. 2034414-74-7

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide

Cat. No.: B2365356
CAS No.: 2034414-74-7
M. Wt: 243.306
InChI Key: XXLJOWSQLACUGF-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide is a chemical compound that features a benzofuran ring attached to a propyl chain, which is further connected to a cyclopropanecarboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of benzofuran-2-carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the benzofuran ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(11-7-8-11)16-9-3-5-13-10-12-4-1-2-6-14(12)18-13/h1-2,4,6,10-11H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLJOWSQLACUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCC2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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